N-[(5-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride
Overview
Description
N-[(5-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride is a chemical compound with the molecular formula C9H13NS·HCl. It is a derivative of cyclopropanamine, where the amine group is substituted with a 5-methyl-2-thienylmethyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclopropanamine and 5-methyl-2-thiophenemethanol.
Reaction: The 5-methyl-2-thiophenemethanol is first converted to its corresponding bromide using phosphorus tribromide (PBr3) under anhydrous conditions.
Nucleophilic Substitution: The resulting bromide is then reacted with cyclopropanamine in the presence of a base such as sodium hydride (NaH) to form the desired product.
Purification: The product is purified by recrystallization or column chromatography.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Continuous Flow Chemistry: To improve efficiency and yield, continuous flow chemistry techniques may be employed.
Automated Purification: Advanced purification methods such as automated column chromatography and crystallization are used to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(5-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amine group can undergo substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, sodium hydride (NaH)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Secondary or tertiary amines
Scientific Research Applications
N-[(5-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-Thienyl)methyl]cyclopropanamine hydrochloride
- N-[(3-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride
- N-[(5-Methyl-2-furyl)methyl]cyclopropanamine hydrochloride
Uniqueness
N-[(5-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride is unique due to the presence of the 5-methyl-2-thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable in specific research and industrial applications.
Properties
IUPAC Name |
N-[(5-methylthiophen-2-yl)methyl]cyclopropanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS.ClH/c1-7-2-5-9(11-7)6-10-8-3-4-8;/h2,5,8,10H,3-4,6H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIKTYPXIUXBTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNC2CC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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